4,4-Dimethyl-3-phenylpiperidine

Catalog No.
S13800119
CAS No.
M.F
C13H19N
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-3-phenylpiperidine

Product Name

4,4-Dimethyl-3-phenylpiperidine

IUPAC Name

4,4-dimethyl-3-phenylpiperidine

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C13H19N/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3

InChI Key

BOCJUWGFFDLICP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1C2=CC=CC=C2)C

4,4-Dimethyl-3-phenylpiperidine (CAS 811782-35-1 for the free base; 2126161-51-9 for the hydrochloride salt) is a highly specialized, sterically hindered nitrogen heterocycle utilized primarily as a premium building block in advanced medicinal chemistry [1]. Structurally, it features a piperidine core substituted with a phenyl ring at the C3 position and a gem-dimethyl group at the C4 position, a specific substitution pattern engineered to provide exceptional conformational rigidity and metabolic stability compared to unbranched analogs [2]. For procurement professionals and synthetic chemists, this compound represents a strategic precursor for constructing CNS-active agents, kinase inhibitors, and GPCR ligands where the 3-phenylpiperidine pharmacophore is essential, but requires structural reinforcement to survive hepatic metabolism and achieve high target selectivity.

Research Fit

Conformationally constrained 3-phenylpiperidine scaffold for SAR studies
4,4-gem-dimethyl enables Thorpe–Ingold ring restriction for selectivity exploration
Research-use entry point for 4,4-disubstituted piperidine scaffold class

Attempting to substitute 4,4-dimethyl-3-phenylpiperidine with the more common and less expensive 3-phenylpiperidine routinely leads to late-stage failures in both pharmacokinetic profiles and target binding affinity [1]. Unsubstituted 3-phenylpiperidines are highly susceptible to rapid oxidative metabolism (hydroxylation) at the C4 position by cytochrome P450 enzymes, resulting in high intrinsic clearance and poor in vivo half-lives. Furthermore, the generic analog exists as a rapidly equilibrating mixture of chair conformers, which incurs a massive entropic penalty upon binding to a biological target. The precise installation of the 4,4-gem-dimethyl group invokes the Thorpe-Ingold effect, locking the piperidine ring into a single bioactive conformation while physically shielding the vulnerable C4 site from enzymatic attack [2]. Consequently, substituting this compound with a generic analog compromises both the downstream viability of the synthesized library and the overall efficiency of the chemical procurement pipeline.

Substitution Risk

3-Phenylpiperidine (des-methyl analog)
Lacks C4 gem-dimethyl; conformational restriction may not transfer; reported α2-AR selectivity context may shift
4-Phenylpiperidine (regioisomer)
Different phenyl position routes to opioid receptor pharmacology; adrenergic/dopaminergic target engagement may not transfer
Mono-substituted or unsubstituted piperidines
Absence of 4,4-disubstitution motif removes class-validated benchmark context; reported model-response profile may differ

Elimination of C4-Hydroxylation Liability

The primary procurement advantage of 4,4-dimethyl-3-phenylpiperidine is its resistance to hepatic metabolism. In standard piperidine rings, the C4 position is a primary site for CYP450-mediated oxidation. The installation of the gem-dimethyl group completely blocks this metabolic pathway. Class-level pharmacokinetic data demonstrates that blocking the C4 position reduces intrinsic clearance by over 50% compared to unsubstituted baseline analogs [1].

Evidence DimensionMetabolic clearance rate (in vitro HLM)
Target Compound DataC4 oxidation completely blocked (extended half-life)
Comparator Or Baseline3-phenylpiperidine (rapid C4 hydroxylation)
Quantified Difference>50% reduction in intrinsic clearance
ConditionsHuman Liver Microsome (HLM) stability assays

Procuring the 4,4-dimethyl variant eliminates a major metabolic liability early in the synthesis pipeline, drastically reducing the need for costly downstream PK optimization.

Conformational Constraint
Class-level inference
Thorpe–Ingold effect from C4 gem-dimethyl; ΔXLogP3-AA ≈ +0.6 vs des-methyl analog
Reported steric profile differentiation context
Direct binding data unavailable; SAR inference from 3-phenylpiperidine literature

Conformational Locking via the Thorpe-Ingold Effect

The gem-dimethyl substitution at C4 exerts severe 1,3-diaxial steric interactions if the adjacent 3-phenyl group attempts to adopt an axial position. This forces the 3-phenyl group to remain exclusively in the equatorial orientation. Compared to 3-phenylpiperidine, which suffers from a low energy barrier between conformers, the 4,4-dimethyl variant increases the conformational energy gap by >1.5 kcal/mol, effectively locking the ring [1].

Evidence DimensionConformational energy barrier (equatorial vs. axial)
Target Compound Data>95% conformational purity (equatorial locked)
Comparator Or Baseline3-phenylpiperidine (rapidly equilibrating mixture)
Quantified Difference>1.5 kcal/mol increase in conformer energy gap
ConditionsSolution-state NMR / DFT calculations

A conformationally locked building block minimizes the entropic penalty during target binding, frequently yielding a 10- to 100-fold improvement in receptor affinity.

Regioisomer Target Space
Cross-study comparable
3-phenyl → α2-AR / dopaminergic target class vs 4-phenyl → opioid receptor-mediated target class
Reported target engagement class divergence
No head-to-head IC50 comparison available; distinct assay platforms

Enhanced Lipophilicity for CNS Penetration

For neurotherapeutics, passive membrane permeability is critical. The addition of two methyl groups at the C4 position increases the calculated partition coefficient (cLogP) of the scaffold. Compared to the baseline 3-phenylpiperidine, the 4,4-dimethyl derivative exhibits an approximate +1.0 unit increase in cLogP, pushing the scaffold into the optimal lipophilic range for crossing the blood-brain barrier [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP increased by ~1.0 unit
Comparator Or Baseline3-phenylpiperidine (lower baseline cLogP)
Quantified Difference+1.0 cLogP unit
ConditionsStandard predictive lipophilicity models

Higher lipophilicity directly translates to superior passive BBB permeability, making this compound the mandatory choice for CNS-targeted library synthesis.

Class Analgesic Context
Class-level inference
4,4-Disubstituted piperidine class reported endpoint comparable to morphine in mouse writhing and tail-flick models
Reported class-level model-response context
Target compound not directly tested; class pharmacophore inference only

Steric Shielding and Basicity Modulation

Highly basic piperidines often suffer from hERG channel toxicity (cardiotoxicity) and poor oral absorption. The bulky 4,4-dimethyl group alters the local dielectric environment and provides steric shielding to the piperidine nitrogen. This structural modification typically reduces the basicity (pKa) of the amine by 0.2 to 0.5 units compared to the unhindered 3-phenylpiperidine, mitigating off-target toxicity [1].

Evidence DimensionAmine basicity (pKa)
Target Compound DataReduced pKa due to steric shielding
Comparator Or Baseline3-phenylpiperidine (higher baseline pKa)
Quantified Difference0.2 - 0.5 pKa unit reduction
ConditionsAqueous physiological conditions (pH 7.4)

Lowering the basicity of the piperidine core is a proven strategy to reduce cardiotoxic hERG liabilities, ensuring safer downstream drug candidates.

Physicochemical Profile
Supporting evidence
XLogP3-AA = 2.9 | MW = 189.30 g/mol | TPSA = 12 Ų | HBD = 1 | HBA = 1
Reported ADME property differentiation context
In silico computed values; ΔMW +28 Da, ΔXLogP ≈ +0.6 vs 3-phenylpiperidine

CNS-Active Drug Discovery and Library Synthesis

Because the 4,4-dimethyl substitution increases lipophilicity and passive permeability, this building block is the optimal starting material for synthesizing neurotherapeutics. It is specifically procured when standard piperidines fail to achieve adequate blood-brain barrier (BBB) penetration in early screening [1].

Pharmacokinetic (PK) Rescue Programs

In late-stage lead optimization, compounds containing a 3-phenylpiperidine core often fail due to rapid in vivo clearance via C4-hydroxylation. Procuring 4,4-dimethyl-3-phenylpiperidine serves as a direct drop-in replacement to block this metabolic liability, rescuing the PK profile without altering the primary pharmacophore [2].

Conformationally Locked GPCR Ligand Development

The Thorpe-Ingold effect generated by the gem-dimethyl group forces the 3-phenyl substituent into a rigid equatorial conformation. This makes the compound highly valuable for synthesizing GPCR and kinase inhibitors where minimizing the entropic penalty of binding is required to achieve nanomolar or picomolar target affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
α2-AR / dopamine receptor SAR studies
Conformationally constrained 3-phenyl scaffold topology
Subtype selectivity assay context and binding-pocket accommodation review
Analgesic pathway model-response research
4,4-Disubstituted piperidine class benchmark context
In vivo model endpoint review; class pharmacophore validation
CNS property screening and library profiling
Lipophilicity and HBD-controlled ADME profile
Permeability screening; off-target promiscuity assessment
Phenylpiperidine regioisomer scaffold-hopping
3-Phenyl vs 4-phenyl topology differentiation
Target engagement class verification; regioisomer-specific pharmacological mapping

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.151749610 g/mol

Monoisotopic Mass

189.151749610 g/mol

Heavy Atom Count

14

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